Lead salicylate

Vue d'ensemble

Description

Lead salicylate is a chemical compound formed by the reaction of lead with salicylic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white powder appearance and is generally available in high purity forms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead salicylate can be synthesized through the reaction of lead salts, such as lead(II) nitrate, with salicylic acid. The reaction typically involves dissolving lead(II) nitrate in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lead disalicylate as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of lead disalicylate may involve more advanced techniques to ensure high purity and yield. This can include the use of controlled reaction environments, purification steps such as recrystallization, and the implementation of quality control measures to monitor the composition and properties of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Lead salicylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lead(II) oxide and other oxidation products.

Reduction: The compound can be reduced under specific conditions to yield lead metal and other reduced forms.

Substitution: this compound can participate in substitution reactions where the salicylate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.

Major Products Formed:

Oxidation: Lead(II) oxide and other lead oxides.

Reduction: Lead metal and reduced organic products.

Substitution: Lead compounds with different ligands, such as lead halides or lead carboxylates.

Applications De Recherche Scientifique

Phytoremediation

Lead salicylate has been studied for its potential role in phytoremediation, particularly in reducing lead accumulation in plants. Research indicates that the application of salicylates can alter ion permeability in plant root cells, thereby mitigating the toxic effects of heavy metals like lead . A study involving Lemna gibba demonstrated that exogenous salicylate application significantly decreased lead accumulation while enhancing copper uptake at specific concentrations . This suggests that this compound could be utilized to improve the phytoextraction efficiency of plants exposed to contaminated soils.

Table 1: Effects of Salicylate on Metal Accumulation

| Treatment Concentration | Lead Accumulation (µM) | Copper Accumulation (µM) |

|---|---|---|

| Control | High | Low |

| 0.1 mM Salicylate | Moderate | Moderate |

| 0.5 mM Salicylate | Low | High |

| 1 mM Salicylate | Moderate | Moderate |

Toxicity Studies

This compound's impact on human health has been assessed, particularly concerning acute toxicity levels associated with lead exposure. Studies indicate that blood lead levels between 50-300 µg/dL can result in significant health risks, necessitating careful handling and assessment of exposure risks in industrial settings .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Salicylic acid derivatives are known to induce persistence in bacteria, potentially enhancing their survival against antibiotic treatments. A study highlighted that treatment with salicylate increased persister cell formation in Escherichia coli, suggesting a mechanism by which bacteria can evade antibiotic action through metabolic alterations induced by salicylates . This highlights the potential for this compound in developing new strategies against antibiotic-resistant infections.

Case Study: Bacterial Persistence Induced by Salicylate

In a controlled experiment, E. coli cultures treated with varying concentrations of salicylate showed significant increases in persister fractions when exposed to antibiotics like ciprofloxacin:

- Control Group: Baseline persister level

- Salicylate Treated Group: Up to a 32-fold increase in persisters after 24 hours of antibiotic exposure .

Industrial Applications

This compound is also utilized in various industrial processes due to its unique physical properties. Its low melting point and density make it suitable for applications such as electrolysis and as a component in certain manufacturing processes .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Electrolysis | Used as an electrolyte due to its conductivity |

| Manufacturing | Component in producing specialized materials |

| Research | Investigated for potential uses in pharmaceuticals |

Mécanisme D'action

The mechanism of action of lead disalicylate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, lead disalicylate can interact with cellular membranes, altering their structure and function.

Comparaison Avec Des Composés Similaires

Lead salicylate can be compared with other similar compounds, such as:

Lead(II) acetate: Another lead compound with different chemical properties and applications.

Lead(II) chloride: Known for its use in various industrial processes and chemical reactions.

Lead(II) nitrate: Commonly used in the synthesis of other lead compounds and as a reagent in analytical chemistry.

Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other lead compounds.

Activité Biologique

Lead salicylate is an inorganic compound formed from lead and salicylic acid, known for its various biological activities. It has been studied for its potential therapeutic effects and toxicological implications, particularly in the context of heavy metal exposure and inflammation.

-

Reactive Oxygen Species (ROS) Generation :

- This compound, like salicylate itself, can induce the formation of reactive oxygen species (ROS) in bacterial cells. This ROS generation is linked to increased bacterial persistence, as it decreases metabolic activity and membrane potential in bacteria such as Escherichia coli .

- The study indicates that salicylate's ability to increase persister cell formation is dependent on ROS levels, suggesting a pathway where oxidative stress contributes to bacterial survival under adverse conditions.

-

Metal Accumulation Modulation :

- Exogenous application of salicylate has been shown to reduce lead (Pb) accumulation in plant models, such as Lemna gibba. Specifically, at varying concentrations, salicylate effectively decreased Pb levels while influencing copper (Cu) accumulation differently . This protective role against heavy metal toxicity highlights its potential application in bioremediation strategies.

-

Inflammatory Response :

- Salicylate derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. For instance, salicylates inhibit the activity of NF-κB and other acetyltransferases, which are crucial in mediating inflammatory responses . This suggests a dual role where this compound may mitigate inflammation while also posing risks related to lead exposure.

Toxicological Implications

This compound's biological activity raises concerns regarding its toxicity:

- Salicylate Toxicity : High levels of salicylate can lead to severe metabolic disturbances, including respiratory alkalosis followed by metabolic acidosis. Symptoms of toxicity include confusion, hyperventilation, and potential organ damage .

- Lead Exposure : Chronic exposure to lead compounds can result in neurotoxicity and other systemic effects. The combination of lead with salicylate may exacerbate these effects due to the dual mechanisms of action involving both heavy metal toxicity and oxidative stress.

Case Studies

- Bacterial Persistence Study :

-

Phytotoxicity Assessment :

- A study involving Lemna gibba demonstrated that the application of sodium salicylate reduced Pb accumulation significantly across various concentrations while simultaneously increasing Cu uptake at specific doses . This suggests that salicylates can be strategically utilized to manage metal toxicity in plants.

Data Table

Propriétés

Numéro CAS |

15748-73-9 |

|---|---|

Formule moléculaire |

C14H10O6Pb |

Poids moléculaire |

481 g/mol |

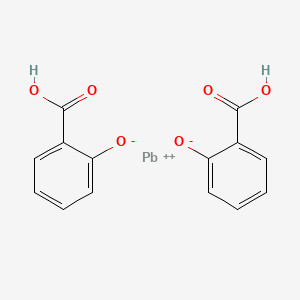

Nom IUPAC |

bis[(2-hydroxybenzoyl)oxy]lead |

InChI |

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

Clé InChI |

CNVULGHYDPMIHD-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.